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Compound of Interest

Compound Name: 2,4-Dibromo-5-fluoroiodobenzene

Cat. No.: B1418035

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluoroiodobenzene is a highly functionalized aromatic compound with
significant potential as a building block in medicinal chemistry and materials science. Its unique
substitution pattern, featuring three different halogen atoms, offers multiple reactive sites for
selective chemical modifications, such as cross-coupling reactions. This guide provides an in-
depth analysis of the expected spectroscopic data for this compound, offering a predictive yet
robust framework for its characterization. Due to the limited availability of public domain spectra
for this specific molecule, the data presented herein is a synthesis of established spectroscopic
principles and comparative analysis with structurally related compounds.

This document will delve into the anticipated *H NMR, 13C NMR, °F NMR, Mass Spectrometry,
and Infrared (IR) Spectroscopy data for 2,4-Dibromo-5-fluoroiodobenzene. Each section will
not only present the predicted spectral features but also elucidate the underlying principles that
govern these characteristics, providing a comprehensive understanding for researchers in the
field.

Molecular Structure and Key Features

The structure of 2,4-Dibromo-5-fluoroiodobenzene (CeH2BrzFl) is foundational to
understanding its spectroscopic signature. The benzene ring is substituted with two bromine
atoms, one fluorine atom, and one iodine atom, leaving two hydrogen atoms. The relative
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positions of these substituents are crucial for interpreting the resulting spectra, particularly the
coupling patterns in NMR spectroscopy.

Caption: Numbering scheme for 2,4-Dibromo-5-fluoroiodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules
in solution. For 2,4-Dibromo-5-fluoroiodobenzene, 1H, 13C, and *°F NMR will provide

complementary and definitive information.

'H NMR Spectroscopy

Predicted *H NMR Data (500 MHz, CDCIs):

Predicted Chemical L Coupling .
. Multiplicity Assignment
Shift (0, ppm) Constants (J, Hz)
Doublet of doublets
~7.8-8.0 ~8.5,20 H-6
(dd)
Doublet of doublets
~74-7.6 ~8.5,5.0 H-3

(dd)

Interpretation and Rationale:

The *H NMR spectrum is expected to show two distinct signals in the aromatic region,
corresponding to the two non-equivalent protons.

e H-6: This proton is flanked by the iodine at C-1 and a bromine at C-5. The large iodine atom
will exert a significant deshielding effect, shifting this proton downfield. It will be split into a
doublet by the adjacent H-3 (3JHH = 8.5 Hz) and further split into a doublet by the fluorine at
C-5 (*JHF = 2.0 Hz), resulting in a doublet of doublets.

e H-3: This proton is situated between a bromine at C-2 and a bromine at C-4. It will be split
into a doublet by the adjacent H-6 (3JHH = 8.5 Hz) and a doublet by the fluorine at C-5 (3JHF
= 5.0 Hz), also appearing as a doublet of doublets.
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TH NMR Acquisition Workflow

—»‘ Fourier transform, phase, and baseline correct }—»

Dissolve ~10 mg in 0.5 mL CDCls ‘—»‘ Transfer to 5 mm NMR tube }—»‘ Tune and shim on a 500 MHz spectrometer }—»‘ Acquire 'H spectrum Integrate signals and analyze coupling

Mass Spectrometry (EI) Workflow

Dissolve small amount in volatile solvent (e.g., CH2Cl2) }—»’ Introduce sample into the ion source ‘—P{ Electron Ionization (70 eV) H Mass analysis (e.g., Quadrupole or TOF) H Detect ions and generate mass spectrum
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fluoroiodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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